Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 918484-89-6
VCID: VC16932748
InChI: InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate

CAS No.: 918484-89-6

Cat. No.: VC16932748

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate - 918484-89-6

Specification

CAS No. 918484-89-6
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate
Standard InChI InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3
Standard InChI Key CJJFNIBGFINGNC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=C2C=CC(=NC2=N1)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s architecture centers on a pyrazolo[3,4-b]pyridine system, a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The pyrazole component contains two adjacent nitrogen atoms at positions 1 and 2, while the pyridine ring contributes a third nitrogen atom at position 4. The methyl group at the 6-position and the ethyl acetate side chain at the 2-position introduce steric and electronic modifications that influence reactivity and biological interactions.

Electronic Properties

The conjugated π\pi-system across the fused rings enhances stability and enables charge delocalization, a feature critical for binding to biological targets such as enzymes or receptors. The methyl group acts as an electron-donating substituent, increasing electron density at the 6-position, while the ethyl acetate moiety introduces a polar ester group capable of hydrogen bonding.

Crystallographic Data

Although crystallographic data for this specific compound are unavailable, related pyrazolo[3,4-b]pyridines exhibit planar geometries with bond lengths of 1.33–1.38 Å for C–N bonds and 1.40–1.42 Å for C–C bonds in the aromatic system . These metrics suggest a rigid framework conducive to intermolecular interactions.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves multi-step reactions beginning with the construction of the pyrazolo[3,4-b]pyridine core. A plausible route includes:

  • Formation of the Pyridine Precursor: Cyclocondensation of a β\beta-dicarbonyl compound with hydrazine derivatives yields the pyrazole ring.

  • Fusion with Pyridine: Annulation via Friedländer or similar reactions introduces the pyridine component.

  • Functionalization: Introduction of the methyl group via alkylation and attachment of the ethyl acetate side chain through esterification.

Key Challenges

  • Regioselectivity: Ensuring proper positioning of substituents during cyclization.

  • Yield Optimization: Side reactions, such as over-alkylation, often reduce yields, necessitating precise temperature and catalyst control.

ActivityCompound ExampleIC50_{50}/EC50_{50}Target Cell Line/OrganismCitation
Anticancer5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole1.6–3.3 µMHuh7, MCF7, HCT116
Antimicrobial1,5-Diaryl pyrazole40 µg/mLE. coli, S. aureus
Anti-inflammatory3,5-Diaryl pyrazole26.2% inhibitionIL-6, TNF-α

Anti-Inflammatory Mechanisms

3,5-Diaryl pyrazole derivatives suppress pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting cyclooxygenase (COX) enzymes. Molecular docking studies suggest that the ethyl acetate group in ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate could interact with COX-2’s hydrophobic pocket, mimicking the action of indomethacin .

Antimicrobial Efficacy

The methyl and ester groups may enhance membrane permeability, enabling disruption of bacterial cell walls. For instance, pyrazole-containing oxazol-5-ones show potent activity against Bacillus subtilis and E. coli at 40 µg/mL, comparable to ampicillin .

Future Research Directions

Synthesis Optimization

  • Catalyst Development: Employing palladium or organocatalysts to improve regioselectivity.

  • Green Chemistry: Solvent-free reactions or microwave-assisted synthesis to enhance yields.

Pharmacological Profiling

  • In Vitro Screening: Prioritize assays against cancer cell lines (e.g., A549, MCF7) and microbial strains.

  • Structure-Activity Relationship (SAR): Systematically modifying the methyl and ester groups to optimize potency .

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